molecular formula C8H11N3O4 B10910930 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid

3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B10910930
M. Wt: 213.19 g/mol
InChI Key: UWGGOYWJJHIHAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method provides the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative of the compound.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they can inhibit enzymes, modulate receptor activities, or interfere with DNA synthesis .

Biological Activity

3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid (CAS Number: 1946828-13-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C₈H₁₁N₃O₄
  • Molecular Weight : 213.19 g/mol
  • CAS Number : 1946828-13-2

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate pyrazole derivatives. The detailed synthetic pathway is crucial for understanding the compound's structure and potential modifications to enhance its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit varying degrees of antimicrobial activity. In particular, compounds similar to this compound have been evaluated against Gram-positive bacteria. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of Staphylococcus aureus and Enterococcus faecalis, suggesting a potential for development as antimicrobial agents .

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. In vitro studies have demonstrated that modifications in the pyrazole ring can significantly impact cytotoxicity against various cancer cell lines, including A549 (lung cancer) cells. For example, structural variations in related compounds have resulted in reduced cell viability, indicating a promising avenue for further research into anticancer applications .

Study 1: Antimicrobial Screening

A study conducted on related pyrazole compounds demonstrated their efficacy against multidrug-resistant bacterial strains. The broth microdilution method was used to determine the minimum inhibitory concentration (MIC), with some derivatives showing MIC values as low as 32 µg/mL against resistant strains .

Study 2: Cytotoxicity Evaluation

In another study focusing on anticancer activity, derivatives of pyrazole were tested against A549 cells. Results indicated that specific substitutions on the pyrazole ring could enhance cytotoxic effects, with some compounds reducing cell viability by over 60% compared to controls . This highlights the potential for designing more effective anticancer agents based on the pyrazole scaffold.

Data Table: Biological Activity Overview

Activity Type Target Organism/Cell Line Methodology Results
AntimicrobialStaphylococcus aureusBroth microdilutionMIC = 32 µg/mL
AnticancerA549 lung cancer cellsCell viability assayViability reduced to 63.4%
CytotoxicityNon-cancerous HSAEC-1 cellsCell viability assaySignificant cytotoxicity observed

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

3-(3-methyl-4-nitropyrazol-1-yl)butanoic acid

InChI

InChI=1S/C8H11N3O4/c1-5(3-8(12)13)10-4-7(11(14)15)6(2)9-10/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

UWGGOYWJJHIHAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)CC(=O)O

Origin of Product

United States

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